![molecular formula C15H15N5O2 B2507883 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 2198128-92-4](/img/structure/B2507883.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include various starting materials and catalysts. In the case of pyrrole derivatives, one study describes the synthesis of a penta-substituted pyrrole derivative using a one-pot four-component coupling reaction. This reaction was catalyzed by natural hydroxyapatite, which is a form of calcium phosphate . Although the compound , "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone," is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities with pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. In the study of the penta-substituted pyrrole derivative, various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction were employed to characterize the structure . Additionally, computational studies using density functional theory (DFT) were performed to predict spectral and geometrical data, which showed a high correlation with experimental data. For the compound of interest, similar techniques could be used to analyze its molecular structure, and computational methods could provide insights into its electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The provided papers do not directly discuss the chemical reactions of "this compound," but they do mention the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and pyrazoles, from related starting materials . These reactions often involve the formation of new rings and the introduction of functional groups, which are key steps in the synthesis of complex molecules like the one .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The study of the penta-substituted pyrrole derivative revealed its corrosion inhibition efficiency on steel surfaces, indicating its potential application in protecting metals . While the specific properties of "this compound" are not detailed in the provided papers, similar analyses could be conducted to determine its solubility, melting point, boiling point, and reactivity, as well as potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
Compounds containing the 1H-1,2,4-triazole moiety, similar to the triazolyl group in the compound of interest, have been synthesized and evaluated for their antibacterial and plant growth regulatory activities. These compounds exhibit antifungal and plant growth regulatory activities, suggesting potential agricultural applications for structurally related compounds (Jian‐Bing Liu et al., 2007).
Structural Analysis
The structural analysis of compounds containing triazolyl groups provides insights into their molecular conformations. For example, studies on molecules like 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone have contributed to understanding the dihedral angles and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (A. Thiruvalluvar et al., 2007).
Antiviral Activity
The antiviral activities of compounds featuring pyrazolo and triazolyl functionalities indicate the potential of similar compounds in medicinal chemistry. Research has been conducted on derivatives of 1H-Pyrazolo and triazolyl for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating the pharmaceutical relevance of such structures (F. Attaby et al., 2006).
Microwave-Mediated Synthesis
Efficient synthetic routes have been developed for benzothiazole- and benzimidazole-based heterocycles, employing microwave-mediated techniques. These methodologies facilitate the rapid synthesis of complex molecules containing triazolyl and related heterocycles, underscoring the importance of such compounds in organic synthesis and drug development (Ahmed F Darweesh et al., 2016).
Cycloadditions and Heterocyclic Synthesis
The reactivity of chromones with azomethine ylides in cycloaddition reactions has been explored to produce heterocyclic compounds, such as pyrrolidines and dipyrrolidines. These studies highlight the versatility of triazolyl-containing compounds in synthesizing complex heterocyclic structures, potentially useful in developing new materials or biologically active molecules (V. Sosnovskikh et al., 2014).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(9-13-12-3-1-2-4-14(12)22-17-13)19-7-5-11(10-19)20-8-6-16-18-20/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHBDGYCGCWBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

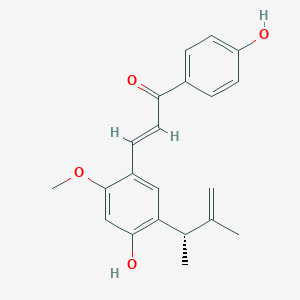
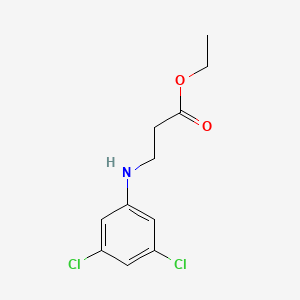

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
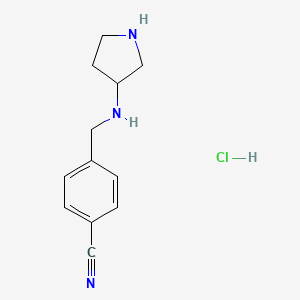
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
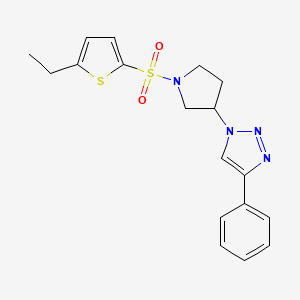
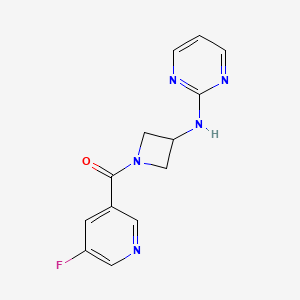
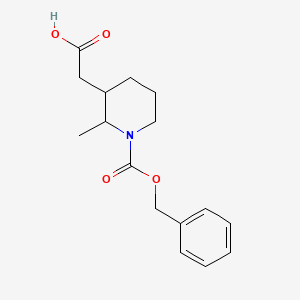
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)